molecular formula C13H12ClNO3S B10962951 2-chloro-N-(3-methoxyphenyl)benzenesulfonamide

2-chloro-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No.: B10962951
M. Wt: 297.76 g/mol
InChI Key: IGLQQPHWMPKEDC-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12ClNO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2-chloro and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfonic acids or thiols.

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on carbonic anhydrase enzymes is due to its ability to bind to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-methoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a methoxy group on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

2-chloro-N-(3-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-18-11-6-4-5-10(9-11)15-19(16,17)13-8-3-2-7-12(13)14/h2-9,15H,1H3

InChI Key

IGLQQPHWMPKEDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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